molecular formula C12H17Cl2N3O B8379390 5,6-dichloro-N-[3-(dimethylamino)propyl]-N-methylnicotinamide

5,6-dichloro-N-[3-(dimethylamino)propyl]-N-methylnicotinamide

Cat. No. B8379390
M. Wt: 290.19 g/mol
InChI Key: TUTQYESUMZAOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232284B2

Procedure details

Thionyl chloride (15 ml) was added to 5,6-dichloronicotinic acid (2.0 g, 10.4 mmol), and stirred under a nitrogen atmosphere at 90° C. for 30 minutes. The reaction solution was concentrated under reduced pressure, and with cooling with ice, triethylamine (4.36 ml, 31.3 mmol) and N,N,N′-trimethylpropane-1,3-diamine (2.39 ml, 15.6 mmol) were added to a tetrahydrofuran solution (30 ml) of the obtained residue, and stirred at room temperature for 3 minutes. Saturated saline water was added to the reaction solution, and extracted with chloroform. The organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The obtained residue was purified by amine-type silica gel column chromatography (Biotage NH, hexane:ethyl acetate=4:1 to 1:1) to obtain 5,6-dichloro-N-[3-(dimethylamino)propyl]-N-methylnicotinamide (3.21 mg) as an orange oil.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.36 mL
Type
reactant
Reaction Step Two
Quantity
2.39 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Cl:5][C:6]1[C:7]([Cl:15])=[N:8][CH:9]=[C:10]([CH:14]=1)[C:11]([OH:13])=O.C(N(CC)CC)C.[CH3:23][N:24]([CH3:30])[CH2:25][CH2:26][CH2:27][NH:28][CH3:29]>O.O1CCCC1>[Cl:5][C:6]1[C:7]([Cl:15])=[N:8][CH:9]=[C:10]([CH:14]=1)[C:11]([N:28]([CH2:27][CH2:26][CH2:25][N:24]([CH3:30])[CH3:23])[CH3:29])=[O:13]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C(=NC=C(C(=O)O)C1)Cl
Step Two
Name
Quantity
4.36 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.39 mL
Type
reactant
Smiles
CN(CCCNC)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred under a nitrogen atmosphere at 90° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
stirred at room temperature for 3 minutes
Duration
3 min
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by amine-type silica gel column chromatography (Biotage NH, hexane:ethyl acetate=4:1 to 1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C(=NC=C(C(=O)N(C)CCCN(C)C)C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.21 mg
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.